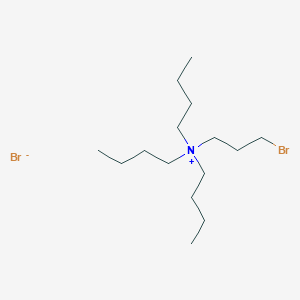
12-Hydroxy-8(17),13-labdadien-16,15-olide
Vue d'ensemble
Description
12-Hydroxy-8(17),13-labdadien-16,15-olide is a high-purity natural product . It is a type of compound known as Diterpenoids . The compound is sourced from the rhizomes of Alpinia chinensis .
Molecular Structure Analysis
The molecular formula of 12-Hydroxy-8(17),13-labdadien-16,15-olide is C20H30O3 . Its molecular weight is 318.5 g/mol .Applications De Recherche Scientifique
Traditional Medicinal Uses
The genus Vitex, which includes the compound Epivitexolide D, is known for its medicinal values such as anti-inflammatory, antibacterial, antifungal, antimicrobial, antioxidant, and anticancer properties . It has been used for herbal remedies in the form of pastes, decoctions, and dried fruits since ancient times .
Antiviral Activities
Labdane-type diterpenoids, including 12-Hydroxy-8(17),13-labdadien-16,15-olide, have shown potent antiviral activity against CVB3, HRV1B, and EV71 viruses . These viruses are common causes of infections in humans, especially in children, and are associated with several human and mammalian diseases .
Antibacterial Activity
Labdane-type diterpenoids, such as Vitexolide E, have shown potent antibacterial activity against various bacterial strains . This makes them potential candidates for the development of new antibacterial drugs.
Anti-inflammatory Properties
Compounds from the Vitex genus, including Epivitexolide D, have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antioxidant Properties
Vitex species, including those containing Epivitexolide D, have shown antioxidant properties . Antioxidants are crucial for health as they neutralize harmful free radicals in the body.
Anticancer Properties
Compounds from the Vitex genus have demonstrated anticancer properties . This suggests potential applications in cancer treatment or prevention.
Treatment of Female Health Issues
The Vitex tree has been used since ancient times for improving female health . This suggests potential applications of Epivitexolide D in the treatment of female reproductive conditions.
Potential Source of New Drugs
The structural diversity of labdane-type diterpenoids, including 12-Hydroxy-8(17),13-labdadien-16,15-olide, suggests that they could be a rich source of new drugs . Their diverse range of biological activities further supports this potential.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUJNWMFLYQTF-PFRQMTDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=CCOC3=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxy-8(17),13-labdadien-16,15-olide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Vitexolide E?
A1: Vitexolide E, also known as 12-Hydroxy-8(17),13-labdadien-16,15-olide, was first reported in the study "Antibacterial Labdane Diterpenoids from Vitex vestita" []. While the study does not provide a detailed spectroscopic characterization for Vitexolide E specifically, it does state that its structure was elucidated based on 1D and 2D NMR analyses and HRMS experiments [].
Q2: The research mentions that the presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit contributes to antibacterial activity. Does Vitexolide E possess this subunit, and if so, what is its potential role in its activity?
A2: While the study does not explicitly confirm the presence of the β-hydroxyalkyl-γ-hydroxybutenolide subunit within Vitexolide E's structure, it does highlight that this specific subunit contributes significantly to antibacterial activity within this family of compounds []. Further research is needed to determine if Vitexolide E possesses this specific subunit and to elucidate its potential role in the compound's antibacterial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benz[5,6]azuleno[7,8,1-cde]benzofuran-2,6,8-triol,4-(3,5-dihydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-3,5,10-tris(4-hydroxyphenyl)-, (3R,4R,4aS,5S,9bS,10R)-rel-(+)-](/img/structure/B1151625.png)
![(2',2',3',3',4',4',5',5'-Octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B1151628.png)